2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C24H20ClN5O2S This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the formation of the acetohydrazide moiety through a condensation reaction with 4-hydroxybenzaldehyde under acidic or basic conditions .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the triazole ring or the hydrazide moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or hydrazides.
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring and the hydrazide moiety are believed to play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
- 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, increasing its solubility and interaction with biological targets .
Properties
Molecular Formula |
C23H18ClN5O2S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O2S/c24-18-8-10-19(11-9-18)29-22(17-4-2-1-3-5-17)27-28-23(29)32-15-21(31)26-25-14-16-6-12-20(30)13-7-16/h1-14,30H,15H2,(H,26,31)/b25-14+ |
InChI Key |
IYMCPIPRPBACIX-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
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